5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid functional group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Construction of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor, often through a cyclization reaction facilitated by a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid or aldehyde derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 5-(1-Carboxy-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity profile make it suitable for large-scale production and application in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
The uniqueness of 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a distinct entity in drug design and chemical synthesis.
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-15-8(2-4-12-15)7-6-9(11(17)18)16-10(14-7)3-5-13-16/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUUXFRLGTUTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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